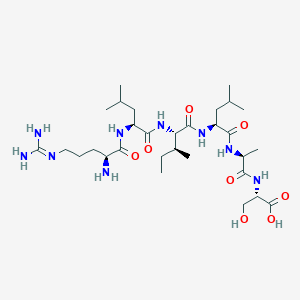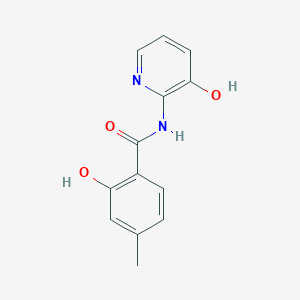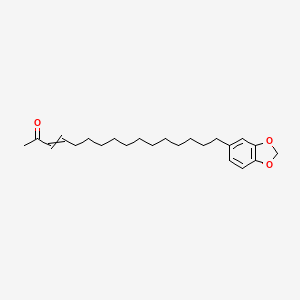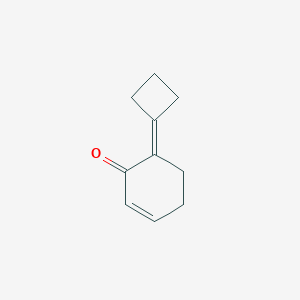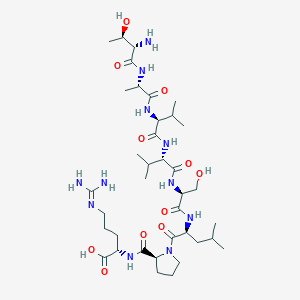
3-(2,3,5,6-Tetracarboxyphenyl)benzene-1,2,4,5-tetracarboxylic acid;tetrahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,3,5,6-Tetracarboxyphenyl)benzene-1,2,4,5-tetracarboxylic acid;tetrahydrate is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of multiple carboxylic acid groups, which contribute to its reactivity and versatility in various chemical processes. It is often used as an intermediate in the synthesis of more complex molecules and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3,5,6-Tetracarboxyphenyl)benzene-1,2,4,5-tetracarboxylic acid;tetrahydrate typically involves the reaction of benzene derivatives with carboxylating agents. One common method involves the use of benzene-1,2,4,5-tetracarboxylic acid as a starting material, which undergoes further functionalization to introduce additional carboxylic acid groups .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(2,3,5,6-Tetracarboxyphenyl)benzene-1,2,4,5-tetracarboxylic acid;tetrahydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can modify the carboxylic acid groups to form alcohols or other derivatives.
Substitution: The aromatic rings in the compound can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reactivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
3-(2,3,5,6-Tetracarboxyphenyl)benzene-1,2,4,5-tetracarboxylic acid;tetrahydrate has numerous applications in scientific research:
Biology: The compound’s reactivity makes it useful in the development of biochemical assays and probes.
Mechanism of Action
The mechanism by which 3-(2,3,5,6-Tetracarboxyphenyl)benzene-1,2,4,5-tetracarboxylic acid;tetrahydrate exerts its effects involves its ability to interact with various molecular targets. The multiple carboxylic acid groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and stability. These interactions play a crucial role in its applications in catalysis, material science, and drug development .
Comparison with Similar Compounds
Similar Compounds
1,2,4,5-Benzenetetracarboxylic acid: This compound shares a similar structure but lacks the additional carboxylic acid groups present in 3-(2,3,5,6-Tetracarboxyphenyl)benzene-1,2,4,5-tetracarboxylic acid;tetrahydrate.
3,3’,5,5’-Biphenyltetracarboxylic acid: Another related compound with a biphenyl structure, used in similar applications.
Uniqueness
The uniqueness of this compound lies in its multiple carboxylic acid groups, which enhance its reactivity and versatility. This makes it particularly valuable in the synthesis of complex materials and in applications requiring strong coordination properties .
Properties
CAS No. |
828922-42-5 |
|---|---|
Molecular Formula |
C20H18O20 |
Molecular Weight |
578.3 g/mol |
IUPAC Name |
3-(2,3,5,6-tetracarboxyphenyl)benzene-1,2,4,5-tetracarboxylic acid;tetrahydrate |
InChI |
InChI=1S/C20H10O16.4H2O/c21-13(22)3-1-4(14(23)24)8(18(31)32)11(7(3)17(29)30)12-9(19(33)34)5(15(25)26)2-6(16(27)28)10(12)20(35)36;;;;/h1-2H,(H,21,22)(H,23,24)(H,25,26)(H,27,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36);4*1H2 |
InChI Key |
LSNAZNOIXFJYOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1C(=O)O)C(=O)O)C2=C(C(=CC(=C2C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O.O.O.O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]bis(4-acetamidobenzoic acid)](/img/structure/B14221773.png)
![1-Fluoro-4-hydroxy-4-[4-(trifluoromethyl)phenyl]butan-2-one](/img/structure/B14221776.png)
![N-{[(3,4-Dichlorophenyl)methyl]carbamoyl}-L-isoleucyl-L-valine](/img/structure/B14221777.png)
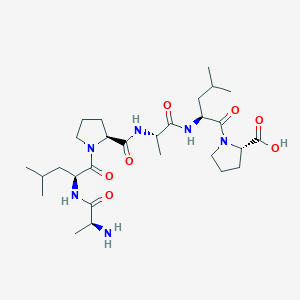
![tert-Butyl [(1S)-3-oxo-1-phenylbutyl]carbamate](/img/structure/B14221788.png)
![4-Iodo-6-[(4-iodoanilino)methylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B14221799.png)
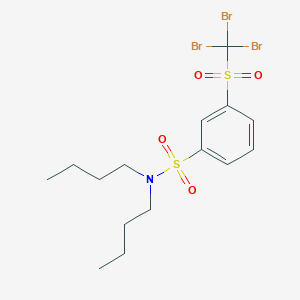
![3,3,7-Triphenyl-1,6-dioxaspiro[3.4]oct-7-ene-2,5-dione](/img/structure/B14221805.png)
